![molecular formula C2H3Cl3OS2 B14442234 Dichloro[(chlorodisulfanyl)methoxy]methane CAS No. 79598-17-7](/img/structure/B14442234.png)
Dichloro[(chlorodisulfanyl)methoxy]methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro[(chlorodisulfanyl)methoxy]methane is an organosulfur compound with the molecular formula C2H3Cl3OS2. It is characterized by the presence of both chlorine and sulfur atoms, making it a unique compound with distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro[(chlorodisulfanyl)methoxy]methane typically involves the reaction of chloromethane with sulfur compounds under controlled conditions. One common method includes the reaction of chloromethane with disulfur dichloride (S2Cl2) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes where chloromethane is treated with sulfur compounds at elevated temperatures and pressures. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dichloro[(chlorodisulfanyl)methoxy]methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other sulfur-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted methanes depending on the nucleophile used.
Scientific Research Applications
Dichloro[(chlorodisulfanyl)methoxy]methane has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Dichloro[(chlorodisulfanyl)methoxy]methane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic implications .
Comparison with Similar Compounds
Similar Compounds
Dichloromethyl methyl ether: An ether with a dichloromethyl group and a methyl group, used in formylation and chlorination reactions.
Dichloromethane: A chlorinated methane compound widely used as a solvent in chemical reactions.
Uniqueness
Dichloro[(chlorodisulfanyl)methoxy]methane is unique due to its combination of chlorine and sulfur atoms, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
79598-17-7 |
|---|---|
Molecular Formula |
C2H3Cl3OS2 |
Molecular Weight |
213.5 g/mol |
IUPAC Name |
dichloromethoxymethylsulfanyl thiohypochlorite |
InChI |
InChI=1S/C2H3Cl3OS2/c3-2(4)6-1-7-8-5/h2H,1H2 |
InChI Key |
BXKBLJOIEJJRCI-UHFFFAOYSA-N |
Canonical SMILES |
C(OC(Cl)Cl)SSCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


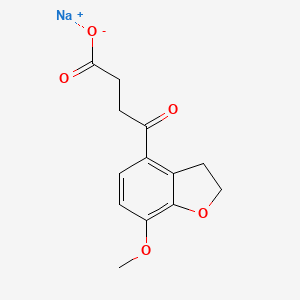
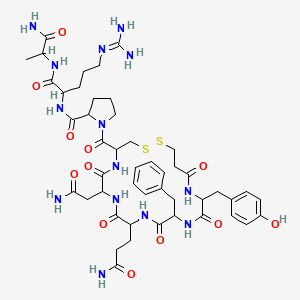
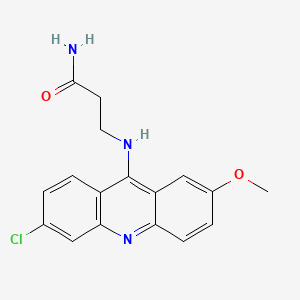

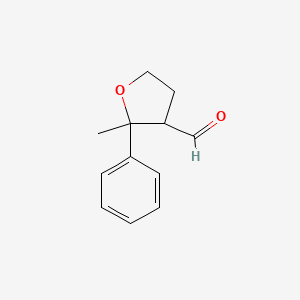
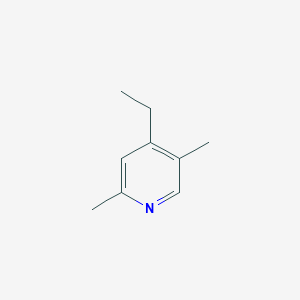
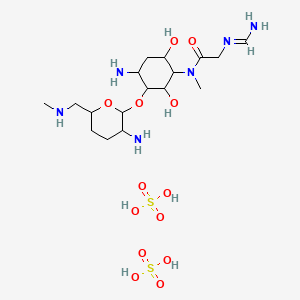
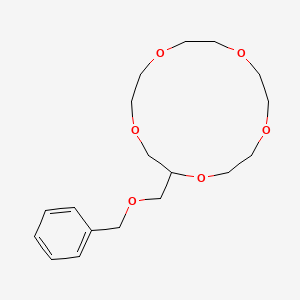
![(5Z)-5,6-dioxido-11,13-dihydrobenzo[c][6,1,2]benzoxadiazonine-5,6-diium](/img/structure/B14442205.png)
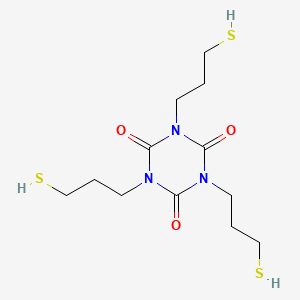

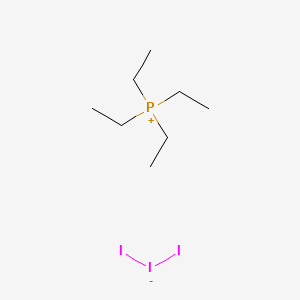
![11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14442242.png)

